molecular formula C21H16N2OS B2671035 2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone CAS No. 22903-44-2

2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone

Cat. No. B2671035
CAS RN: 22903-44-2
M. Wt: 344.43
InChI Key: MDLPUNZSVCJTNH-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a significant class of organic compounds with a wide range of applications in medicinal chemistry due to their biological activities . They are part of many pharmaceutical drugs used for various therapeutic purposes .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic methods such as NMR, IR, and mass spectrometry . The specific molecular structure of “2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone” would need to be determined experimentally.


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives depend on the functional groups attached to the benzimidazole core. They can undergo a variety of organic reactions including substitution, addition, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives such as solubility, melting point, boiling point, etc., depend on their specific structure. These properties can be determined experimentally .

Scientific Research Applications

Chemical Synthesis and Reactions

Cycloaddition Reactions : The structural motif of benzimidazole derivatives, including those related to "2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone," has been explored for its reactivity in cycloaddition reactions. These compounds participate as dipoles in reactions with fulvenes and tropone systems, leading to the formation of complex heterocyclic structures with potential applications in material science and pharmaceuticals (Tsuge, Shiraishi, & Noguchi, 1981).

Biological Activity and Antimicrobial Properties

Antimicrobial Agents : Derivatives of benzimidazole, similar to "this compound," have been investigated for their antimicrobial properties. For example, novel structures derived from this scaffold have shown potent activity against Helicobacter pylori, a bacterium associated with gastric ulcers. These studies highlight the potential of benzimidazole derivatives as novel antimicrobial agents with specific activity against a range of pathogens, including drug-resistant strains (Carcanague et al., 2002).

Corrosion Inhibition

Corrosion Inhibitors : The benzimidazole core, integral to compounds like "this compound," has been utilized in the development of corrosion inhibitors. These compounds offer protection for metals against corrosion, particularly in acidic environments. The effectiveness of such inhibitors is attributed to their ability to form stable complexes with metal surfaces, thereby preventing oxidative degradation (Obot & Obi-Egbedi, 2010).

Chemiluminescence and Photophysical Properties

Photophysical Studies : Research on benzimidazole derivatives, including those structurally related to "this compound," explores their photophysical properties. These studies are crucial for developing new materials with potential applications in organic electronics, such as OLEDs, and as chemiluminescent probes for biochemical assays. The ability of these compounds to exhibit fluorescence and chemiluminescence upon interaction with specific reagents or under particular conditions makes them valuable tools in material science and bioanalytical chemistry (Ghaemy & Nasab, 2010).

Crystal Engineering

Molecular Synthons in Crystal Engineering : The protonated forms of benzimidazole, akin to the functionalities present in "this compound," serve as effective synthons in crystal engineering. These compounds facilitate the formation of complex crystal lattices through hydrogen bonding and π-π stacking interactions. Such properties are exploited in the design of novel crystalline materials with desired physical and chemical characteristics for applications in catalysis, separation processes, and as components in solid-state devices (Matthews et al., 2003).

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems depends on their specific structure and the target molecules they interact with. Some benzimidazole derivatives are known to inhibit the enzyme H+/K+ ATPase, which is involved in gastric acid secretion .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific structure. Some benzimidazole derivatives are used as pharmaceutical drugs and are generally safe under prescribed conditions, while others may be hazardous .

Future Directions

The future research directions in the field of benzimidazole derivatives involve the synthesis of new derivatives with improved therapeutic properties, understanding their mechanism of action, and developing safer and more effective drugs .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)25-21-22-17-13-7-8-14-18(17)23-21/h1-14,20H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLPUNZSVCJTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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